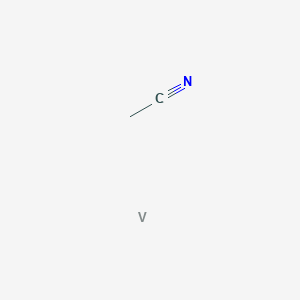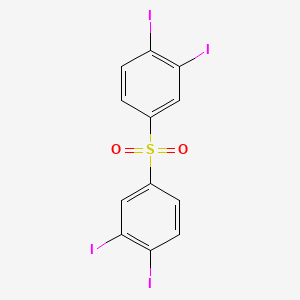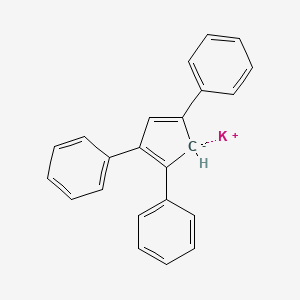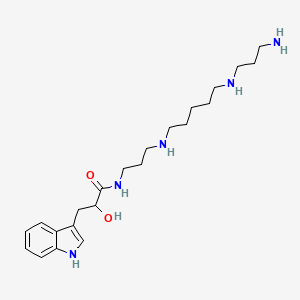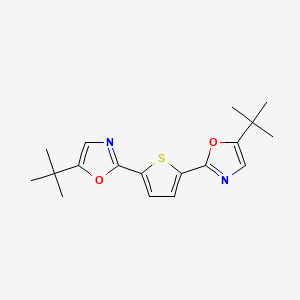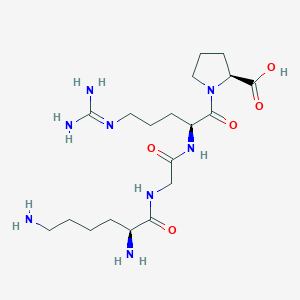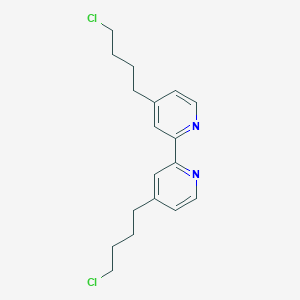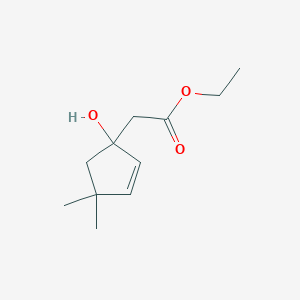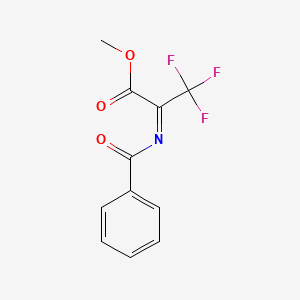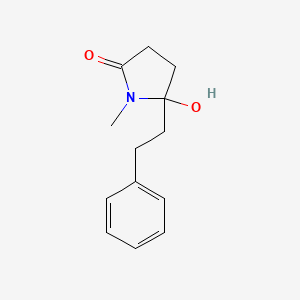
5-Hydroxy-1-methyl-5-(2-phenylethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1-methyl-5-(2-phenylethyl)pyrrolidin-2-one is a chemical compound with the following molecular formula:
C14H16O4
. It belongs to the class of pyrrolidin-2-one derivatives. The compound’s structure is shown below:!Compound Structure)
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
As of now, there are no established industrial-scale production methods for this compound
Chemical Reactions Analysis
Types of Reactions
While specific reactions remain elusive, we can infer that 5-Hydroxy-1-methyl-5-(2-phenylethyl)pyrrolidin-2-one likely undergoes various chemical transformations. These may include oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Without precise data, we can only speculate on reagents and conditions. typical reagents for similar compounds include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts.
Major Products
The major products formed during these reactions would depend on the specific reaction pathways. Further research is necessary to elucidate these details.
Scientific Research Applications
5-Hydroxy-1-methyl-5-(2-phenylethyl)pyrrolidin-2-one’s applications span various scientific fields:
Chemistry: Potential use as a building block for more complex molecules.
Biology: Investigation of its interactions with biological systems.
Medicine: Exploration of its pharmacological properties.
Industry: Development of novel materials or pharmaceuticals.
Mechanism of Action
The compound’s mechanism of action remains speculative due to limited data. Researchers would need to study its molecular targets and pathways to understand how it exerts its effects.
Comparison with Similar Compounds
While no direct analogs are available, researchers can compare 5-Hydroxy-1-methyl-5-(2-phenylethyl)pyrrolidin-2-one with structurally related compounds. Its uniqueness lies in its specific substitution pattern and functional groups.
Properties
CAS No. |
159757-32-1 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
5-hydroxy-1-methyl-5-(2-phenylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H17NO2/c1-14-12(15)8-10-13(14,16)9-7-11-5-3-2-4-6-11/h2-6,16H,7-10H2,1H3 |
InChI Key |
AYNSUHAWUUCODD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC1(CCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


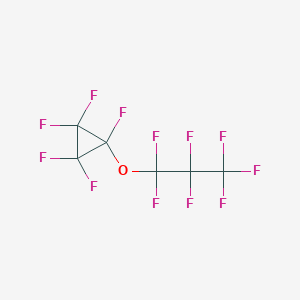
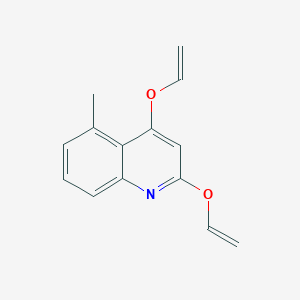
-lambda~5~-phosphane](/img/structure/B14278566.png)
![2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane](/img/structure/B14278567.png)
![5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile](/img/structure/B14278572.png)
